molecular formula C11H15ClO B8374128 1-(3-Chlorophenyl)-1-pentanol

1-(3-Chlorophenyl)-1-pentanol

Cat. No.: B8374128
M. Wt: 198.69 g/mol
InChI Key: PGGLAHZUGOZZLJ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-1-pentanol (C₁₁H₁₅ClO) is a chiral secondary alcohol featuring a 3-chlorophenyl group attached to a pentanol backbone. Its synthesis via catalytic asymmetric methods achieves 90% enantiomeric excess (ee), as confirmed by chiral HPLC (Chiralcel OD column, hexane/2-propanol mobile phase) . Key physical properties include a specific optical rotation ([α]D²⁰ = +24.0 in CHCl₃) and distinct NMR signals (δ 4.64 ppm for the hydroxyl-bearing carbon) . The compound’s molecular weight (198.69 g/mol) and structural complexity differentiate it from simpler alcohols like 1-pentanol or halogenated phenols.

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

1-(3-chlorophenyl)pentan-1-ol

InChI

InChI=1S/C11H15ClO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11,13H,2-3,7H2,1H3

InChI Key

PGGLAHZUGOZZLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC(=CC=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties

Compound Molecular Formula MW (g/mol) Functional Group Key Properties
1-(3-Chlorophenyl)-1-pentanol C₁₁H₁₅ClO 198.69 Secondary alcohol [α]D²⁰ = +24.0; 90% ee
3-Methyl-1-pentanol C₆H₁₄O 102.17 Primary alcohol Used in chromatographic mobile phases
3-Chlorophenol C₆H₅ClO 128.56 Phenol pKa ~8.8; higher acidity vs. alcohols
  • Structural Insights: The 3-chlorophenyl group in this compound enhances lipophilicity compared to non-aromatic alcohols like 3-methyl-1-pentanol . Unlike 3-chlorophenol, which exhibits strong acidity due to the phenol group, the target compound’s alcohol moiety reduces reactivity in acid-base reactions .

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